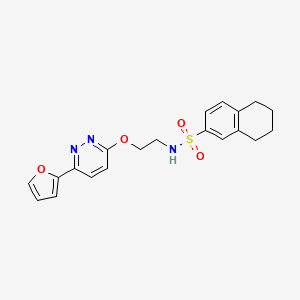

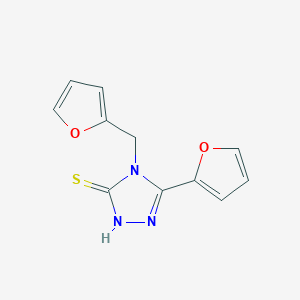

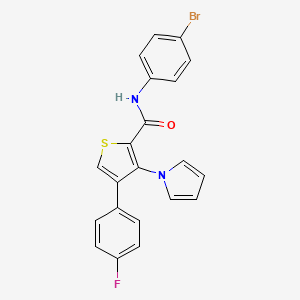

![molecular formula C25H21FN2O3S2 B2640718 N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105202-86-5](/img/structure/B2640718.png)

N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Metabolism and Disposition Studies

Research on similar compounds, such as potent HIV integrase inhibitors, has utilized 19F-nuclear magnetic resonance (NMR) to support the selection of candidates for further development. This technique has been applied to study the metabolic fate and excretion balance of these compounds in rats and dogs, indicating the potential of fluorine-containing compounds in drug development and pharmacokinetic studies (Monteagudo et al., 2007).

Antiviral Applications

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for their antiviral activities, specifically as inhibitors of human enterovirus 71 (EV71). These compounds demonstrated low micromolar activity against EV71, indicating the potential use of such compounds in developing antiviral agents (Pan et al., 2015).

Antimalarial Research

Benzothiophene carboxamide derivatives have been investigated as inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. These compounds, particularly 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, have shown promising inhibitory activity, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).

HIV Integrase Inhibitors

The development of HIV integrase inhibitors is a significant area of research, with compounds such as Raltegravir being recognized for their clinical importance. Studies have detailed the crystal structure and hydrogen bonding interactions of these inhibitors, providing insights into their mechanism of action (Yamuna et al., 2013).

Cannabinoid Receptor Agonists

Research into carboxamide-type synthetic cannabinoids has evaluated their activities as CB1/CB2 receptor agonists. These studies have explored the pharmacological properties of such compounds, which could have implications for understanding receptor activation and potentially developing therapeutic agents (Doi et al., 2017).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-28(21-10-6-3-7-11-21)33(30,31)24-22(19-8-4-2-5-9-19)17-32-23(24)25(29)27-16-18-12-14-20(26)15-13-18/h2-15,17H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNAICJTTWOJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)

![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)

![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)

![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)